REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:9](I)=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[CH3:13][N:14](C=O)C>O.[C-]#N.[C-]#N.[Zn+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:1][C:2]1[CH:11]=[CH:10][C:9]([C:13]#[N:14])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:3.4.5,6.7.8,9.10.11.12.13|
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Name
|
|
Quantity
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0.52 g
|
Type
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reactant
|
Smiles
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BrC1=C2C=CC=NC2=C(C=C1)I
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Name
|
|
Quantity
|
2.5 mL
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Type
|
reactant
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Smiles
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CN(C)C=O
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Name
|
Zn(CN)2
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Quantity
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218 mg
|
Type
|
catalyst
|
Smiles
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[C-]#N.[C-]#N.[Zn+2]
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Name
|
|
Quantity
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103 mg
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Type
|
catalyst
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Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
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85 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was purged with N2 (gas) for 5 minutes
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Duration
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5 min
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Type
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CUSTOM
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Details
|
After completion of the reaction, it
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Type
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TEMPERATURE
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Details
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was cooled to r.t.
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Type
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EXTRACTION
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Details
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the aqueous solution was extracted with ethyl acetate (3×50 mL)
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Type
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WASH
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Details
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The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
|
CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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The crude product was purified by column chromatography on silica gel
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Type
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WASH
|
Details
|
eluting with ethyl acetate-hexanes (5-25%)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC=NC2=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |